N-butyl-4-ethoxy-N-ethylbenzamide
Description
N-Butyl-4-ethoxy-N-ethylbenzamide is a benzamide derivative featuring a butyl group, an ethyl group, and an ethoxy substituent on the aromatic ring. Benzamides are widely studied for their pharmacological and material science applications, with substituents critically influencing properties such as solubility, bioavailability, and biological activity .
Properties
IUPAC Name |
N-butyl-4-ethoxy-N-ethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-4-7-12-16(5-2)15(17)13-8-10-14(11-9-13)18-6-3/h8-11H,4-7,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCQYNJVYZMMTEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)C(=O)C1=CC=C(C=C1)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-butyl-4-ethoxy-N-ethylbenzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This green and rapid pathway provides a high yield and is eco-friendly. The reaction typically involves heating the reactants at high temperatures (above 180°C) to facilitate the formation of the benzamide bond.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar condensation reactions but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-butyl-4-ethoxy-N-ethylbenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-butyl-4-ethoxy-N-ethylbenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-butyl-4-ethoxy-N-ethylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-Butyl-4-Ethoxybenzamide (CAS 6283-99-4)
- Structure : Lacks the ethyl group on the nitrogen, featuring only a butyl and ethoxy group.
- Molecular Formula: C₁₃H₁₉NO₂; Molar Mass: 221.3 g/mol .
- Key Differences : The absence of the N-ethyl group likely reduces steric hindrance and alters metabolic stability compared to the target compound.
4-tert-Butyl-N-(4-Ethoxyphenyl)benzamide
- Structure : Contains a tert-butyl group and an ethoxyphenyl substituent.
- Molecular Formula: C₁₉H₂₃NO₂; Molar Mass: 297.39 g/mol .
4-Ethoxy-N-(4-Phenylbutyl)benzamide
- Structure : Features a phenylbutyl group on the nitrogen and an ethoxy group.
- Molecular Formula: C₁₉H₂₃NO₂; Molar Mass: 297.39 g/mol .
- Key Differences : The bulky phenylbutyl substituent may reduce solubility but improve receptor binding specificity in biological systems compared to smaller alkyl groups .
N,N-Diethyl-4-Nitrobenzamide
- Structure : Includes diethyl groups on the nitrogen and a nitro substituent.
- Molecular Formula : C₁₁H₁₄N₂O₃; Molar Mass : 222.24 g/mol .
- Key Differences : The nitro group introduces strong electron-withdrawing effects, altering electronic properties and reactivity relative to ethoxy-substituted analogs .
Comparative Data Table
*Hypothetical structure based on analogs.
Research Findings and Implications
- Substituent Effects : Alkyl groups (butyl, ethyl) enhance lipophilicity, while ethoxy groups improve solubility in polar solvents. Tert-butyl and phenylbutyl groups significantly increase steric bulk, impacting binding interactions .
- Biological Relevance : Structural analogs with nitro or bulky groups show varied pharmacological profiles, suggesting that this compound could be optimized for specific bioactivity by modifying substituents .
Notes and Limitations
- Direct experimental data on this compound are unavailable in the provided evidence; comparisons rely on structural analogs.
- Further studies are needed to validate the inferred properties and explore applications in medicinal chemistry or material science.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
